molecular formula C36H69NO4 B11937751 (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

Cat. No.: B11937751
M. Wt: 579.9 g/mol
InChI Key: OGMXRWJJGUINGB-GRQDMSQNSA-N
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Description

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a model compound for understanding the structure-activity relationships of similar molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and biomedical research.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-hydroxy-3-octadecylamide: Similar in structure but lacks the double bonds and additional hydroxyl groups.

    (2S,3R)-3-hydroxy-2-octadecylamide: Similar but with different stereochemistry and functional groups.

Uniqueness

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C36H69NO4

Molecular Weight

579.9 g/mol

IUPAC Name

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

InChI

InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17-,30-28+/t33-,34+,35-/m0/s1

InChI Key

OGMXRWJJGUINGB-GRQDMSQNSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@H](CCCCCC/C=C\CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O

Origin of Product

United States

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